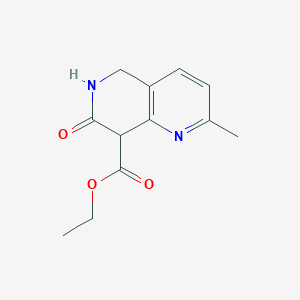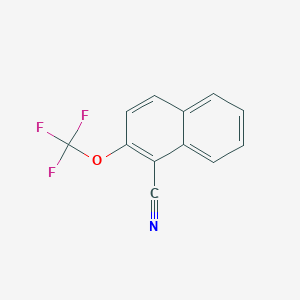
2H-1-Benzopyran-4-carboxaldehyde, 7-(acetyloxy)-2-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Formyl-2-oxo-2H-chromen-7-yl acetate is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are benzopyrone derivatives, characterized by a benzene ring fused with a pyrone ring. This particular compound has a formyl group at the 4-position and an acetate group at the 7-position, making it a unique and valuable molecule for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2-oxo-2H-chromen-7-yl acetate typically involves the acylation of 7-hydroxy-2H-chromen-2-one. One common method includes the reaction of 7-hydroxy-2H-chromen-2-one with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the acetate derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-Formyl-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Carboxy-2-oxo-2H-chromen-7-yl acetate.
Reduction: 4-Hydroxymethyl-2-oxo-2H-chromen-7-yl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Formyl-2-oxo-2H-chromen-7-yl acetate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a fluorescent probe in analytical chemistry.
Biology: Employed in the study of enzyme inhibition and as a fluorescent marker in biological assays.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 4-Formyl-2-oxo-2H-chromen-7-yl acetate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s fluorescence properties also make it useful for tracking and imaging in cellular studies .
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxy-2H-chromen-2-one: A precursor in the synthesis of 4-Formyl-2-oxo-2H-chromen-7-yl acetate.
4-Methyl-2-oxo-2H-chromen-7-yl acetate: Similar structure but with a methyl group instead of a formyl group.
4-Chloro-2-oxo-2H-chromen-7-yl acetate: Contains a chloro group at the 4-position instead of a formyl group.
Uniqueness
4-Formyl-2-oxo-2H-chromen-7-yl acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The formyl group allows for further chemical modifications, while the acetate group enhances its solubility and stability .
Propiedades
Número CAS |
88861-36-3 |
|---|---|
Fórmula molecular |
C12H8O5 |
Peso molecular |
232.19 g/mol |
Nombre IUPAC |
(4-formyl-2-oxochromen-7-yl) acetate |
InChI |
InChI=1S/C12H8O5/c1-7(14)16-9-2-3-10-8(6-13)4-12(15)17-11(10)5-9/h2-6H,1H3 |
Clave InChI |
SXVYHPBYCWPTOE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


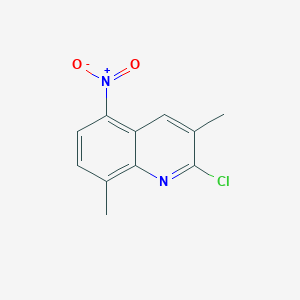
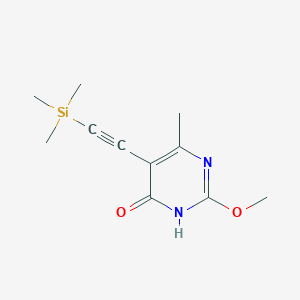
![3-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B11873446.png)
![1-(2-chloropyrimidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B11873454.png)


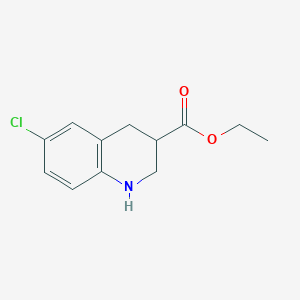
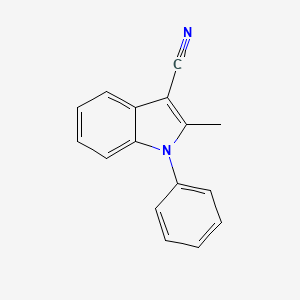
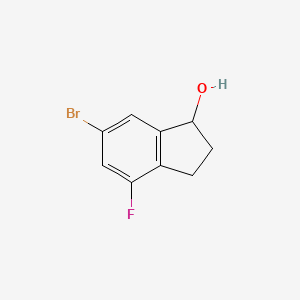
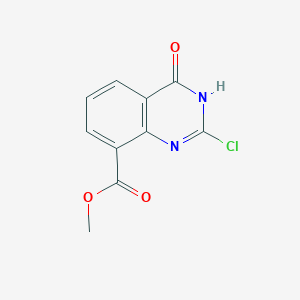

![Dimethyl 1,2-diazaspiro[4.4]nona-1,3-diene-3,4-dicarboxylate](/img/structure/B11873491.png)
